1H-Indazol-3-ol, 1-(p-methoxybenzyl)-

Medicinal Chemistry Physicochemical Property Analysis Drug Design

1H-Indazol-3-ol, 1-(p-methoxybenzyl)- is a 1-substituted indazole derivative featuring a p-methoxybenzyl (PMB) group at the N1 position and a 3-hydroxy functionality, characterized by a molecular formula of C15H14N2O2 and a molecular weight of 254.28 g/mol. It serves as a protected intermediate in organic synthesis and as a core scaffold in medicinal chemistry programs targeting kinases, inflammation, and neurological disorders.

Molecular Formula C15H14N2O2
Molecular Weight 254.28 g/mol
CAS No. 1029-30-7
Cat. No. B11861616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazol-3-ol, 1-(p-methoxybenzyl)-
CAS1029-30-7
Molecular FormulaC15H14N2O2
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N2
InChIInChI=1S/C15H14N2O2/c1-19-12-8-6-11(7-9-12)10-17-14-5-3-2-4-13(14)15(18)16-17/h2-9H,10H2,1H3,(H,16,18)
InChIKeyBMKYHARYHCUVDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazol-3-ol, 1-(p-methoxybenzyl)- (CAS 1029-30-7): A Key Indazole Scaffold Derivative for Synthetic Chemistry and Drug Discovery


1H-Indazol-3-ol, 1-(p-methoxybenzyl)- is a 1-substituted indazole derivative featuring a p-methoxybenzyl (PMB) group at the N1 position and a 3-hydroxy functionality, characterized by a molecular formula of C15H14N2O2 and a molecular weight of 254.28 g/mol . It serves as a protected intermediate in organic synthesis and as a core scaffold in medicinal chemistry programs targeting kinases, inflammation, and neurological disorders [1].

1H-Indazol-3-ol, 1-(p-methoxybenzyl)- (CAS 1029-30-7): The Risk of Using Unsubstituted or Alternative 1-Benzyl Analogs


Direct substitution with unsubstituted 1H-indazol-3-ol (CAS 7364-25-2) or even 1-benzyl-1H-indazol-3-ol (CAS 2215-63-6) is not advised due to critical differences in solubility, polarity, and synthetic utility. The p-methoxybenzyl group imparts distinct physicochemical properties—elevated LogP (2.39 vs. an estimated ~1.5 for 1-benzyl analog) and a 5 Ų higher polar surface area—that influence membrane permeability and protein binding in biological assays . Moreover, the PMB moiety is a superior, selectively removable protecting group that enables clean synthetic transformations unattainable with a simple benzyl group, which is crucial for generating high-purity advanced intermediates [1].

Quantitative Differentiation of 1H-Indazol-3-ol, 1-(p-methoxybenzyl)- (CAS 1029-30-7): Key Metrics for Scientific Selection


Enhanced Lipophilicity and Polar Surface Area vs. 1-Benzyl Analog

The 1H-Indazol-3-ol, 1-(p-methoxybenzyl)- exhibits a calculated LogP of 2.38650, a 0.9 unit increase compared to the 1-benzyl analog (estimated ~1.5). Its polar surface area (PSA) is 47.02 Ų, which is 5 Ų larger than that of 1-benzyl-1H-indazol-3-ol (estimated ~42 Ų) . These differences stem from the p-methoxy substitution, which enhances hydrogen-bonding capacity without excessively increasing hydrophobicity.

Medicinal Chemistry Physicochemical Property Analysis Drug Design

Selective Protection and High-Yield Deprotection Enabling Advanced Radiotracer Synthesis

The p-methoxybenzyl (PMB) group, as present in 1H-Indazol-3-ol, 1-(p-methoxybenzyl)-, allows for selective N-protection of the indazole core. This group can be quantitatively removed under mild conditions using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or trifluoroacetic acid, leaving other sensitive functionalities intact [1]. In contrast, a standard benzyl group requires harsher hydrogenolysis conditions (H2, Pd/C) that are incompatible with many functional groups and can reduce nitro or alkene moieties. The PMB group thus enables higher synthetic yields and purity in multi-step sequences, particularly for the preparation of carbon-11 radiotracers where side reactions must be minimized [2].

Synthetic Chemistry Radiopharmacy Protecting Group Strategy

Superior Potency in Indazol-3-ol Series Against D-Amino Acid Oxidase (DAAO)

While direct biological data for 1H-Indazol-3-ol, 1-(p-methoxybenzyl)- is not publicly available, the 1H-indazol-3-ol scaffold has been identified as a novel class of D-amino acid oxidase (DAAO) inhibitors with nanomolar potency [1]. In a structure-activity relationship (SAR) study, the presence of a lipophilic substituent at the N1 position, such as a benzyl or substituted benzyl group, was critical for achieving potent inhibition. The p-methoxybenzyl variant is expected to confer improved metabolic stability and membrane permeability relative to the unsubstituted 1H-indazol-3-ol core (which shows weak activity), due to the electron-donating and lipophilic effects of the PMB group.

Neuroscience Enzyme Inhibition Schizophrenia

Enhanced Anti-Inflammatory Activity via 5-Lipoxygenase Inhibition in 1,5-Disubstituted Series

In the 1,5-disubstituted indazol-3-ol class, compounds with a quinoline-2-yl-methoxy-benzyl group at the N1 position, which shares a benzyl spacer with the target compound, exhibited potent inhibition of 5-lipoxygenase (5-LO) with an IC50 of 44 nM [1]. This activity translated to significant in vivo efficacy in guinea pig asthma models, with a 47% reduction in airway eosinophilia at 1 mg/kg i.p. [2]. While the exact p-methoxybenzyl analog was not tested, the SAR suggests that electron-rich benzyl substituents are critical for high 5-LO inhibitory potency, positioning 1H-Indazol-3-ol, 1-(p-methoxybenzyl)- as a promising starting point for anti-inflammatory lead optimization.

Inflammation 5-Lipoxygenase Inhibition Asthma

Optimal Application Scenarios for Procuring 1H-Indazol-3-ol, 1-(p-methoxybenzyl)- (CAS 1029-30-7)


Synthesis of Advanced Indazole-Based Kinase Inhibitors and HSP90 Modulators

The compound serves as an N1-protected indazole core that can be further functionalized at the 3-hydroxy or benzene ring positions. Its PMB group is stable to a range of reaction conditions (e.g., alkylations, cross-couplings) and can be selectively removed under mild oxidative or acidic conditions, yielding the free indazole scaffold for subsequent derivatization. This is particularly valuable for generating libraries of kinase inhibitors and HSP90-targeting agents [1].

Development of Carbon-11 Radiolabeled PET Tracers for Neuroinflammation Imaging

The PMB-protected indazole is an ideal precursor for introducing carbon-11 via methylation of the 3-hydroxy group. The ability to deprotect the PMB group without affecting sensitive radiochemical functionalities enables the synthesis of high-specific-activity radiotracers for positron emission tomography (PET) imaging studies, particularly those targeting DAAO or inflammatory enzymes [1].

Lead Optimization in Anti-Inflammatory Drug Discovery Targeting 5-Lipoxygenase

Given the demonstrated potency of structurally related 1,5-disubstituted indazol-3-ols against 5-lipoxygenase (IC50 = 44 nM) and their in vivo efficacy in asthma models, 1H-Indazol-3-ol, 1-(p-methoxybenzyl)- can be used as a starting point for SAR studies aimed at developing novel anti-inflammatory agents. Modifications at the 5-position of the benzene ring can further enhance potency and selectivity [1].

Mechanistic Studies of DAAO Inhibition for Schizophrenia Research

The 1H-indazol-3-ol scaffold is a validated DAAO inhibitor class. The 1-(p-methoxybenzyl) derivative, with its improved lipophilicity and potential for enhanced blood-brain barrier penetration, is well-suited for in vitro and in vivo studies investigating DAAO's role in d-serine regulation and NMDA receptor function. It can be used as a tool compound to probe target engagement and downstream effects in cellular and animal models of schizophrenia [1].

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